

# Technical Guide: Buquinolate-13C3 for Advanced Analytical Applications

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## Compound of Interest

Compound Name: Buquinolate-13C3

Cat. No.: B15557410

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Buquinolate-13C3**, a stable isotope-labeled internal standard for the quantitative analysis of the anticoccidial agent Buquinolate. This document outlines its chemical identifiers, applications in experimental protocols, and relevant biological pathways.

## Chemical Identifiers and Properties

**Buquinolate-13C3** is a stable isotope-labeled form of Buquinolate, containing three Carbon-13 atoms. While a specific CAS number for **Buquinolate-13C3** is not consistently reported in public databases, the identifiers for the parent compound, Buquinolate, are well-established. The primary use of **Buquinolate-13C3** is as an internal standard in isotope dilution mass spectrometry, which ensures high accuracy and precision in quantifying Buquinolate residues in complex matrices.

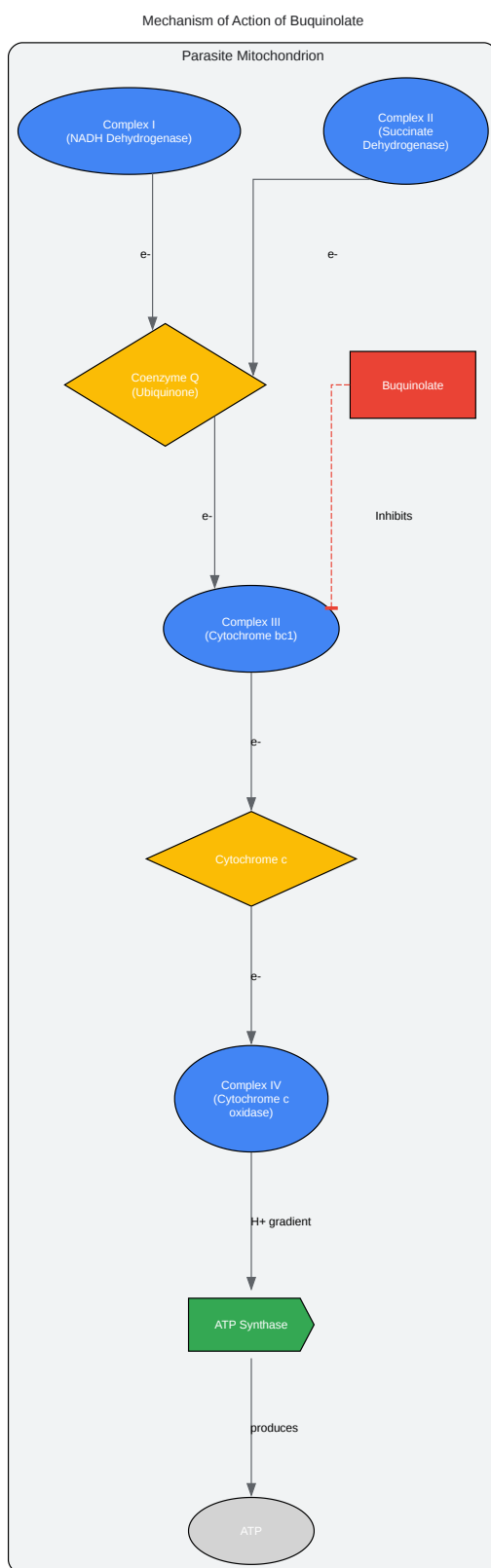
Table 1: Chemical Identifiers for Buquinolate

Identifier	Value
CAS Number	5486-03-3
Molecular Formula	C <sub>20</sub> H <sub>27</sub> NO <sub>5</sub>
Molecular Weight	361.43 g/mol
IUPAC Name	Ethyl 4-hydroxy-6,7-bis(2-methylpropoxy)quinoline-3-carboxylate
InChI Key	LVVXOXRUTDAKFE-UHFFFAOYSA-N
Canonical SMILES	<chem>CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C</chem>

Note: For **Buquinolate-13C3**, the molecular formula would be C<sub>17</sub><sup>13</sup>C<sub>3</sub>H<sub>27</sub>NO<sub>5</sub>, with a corresponding increase in molecular weight.

## Mechanism of Action: Inhibition of Mitochondrial Respiration

Buquinolate, a member of the quinolone class of anticoccidial drugs, targets the parasite's cellular respiration. Specifically, it inhibits the mitochondrial electron transport chain, a critical pathway for energy production. This disruption of ATP synthesis is detrimental to the parasite's survival and proliferation.



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Caption: Inhibition of the mitochondrial electron transport chain by Buquinolate.

# Experimental Protocol: Quantification of Buquinolate in Tissue Samples using LC-MS/MS

The following is a representative protocol for the determination of Buquinolate in animal tissues, employing **Buquinolate-13C3** as an internal standard for accurate quantification.

## Materials and Reagents

- Buquinolate analytical standard
- **Buquinolate-13C3** internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ammonium formate, LC-MS grade
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (e.g., HLB)
- Syringe filters (0.22 µm)

## Sample Preparation

- Homogenization: Homogenize 2 g of tissue sample.
- Spiking: Spike the homogenized sample with a known concentration of **Buquinolate-13C3** internal standard solution.
- Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge.
- Solid Phase Extraction (SPE):
  - Condition an SPE cartridge with methanol followed by water.

- Load the supernatant from the extraction step onto the cartridge.
- Wash the cartridge with 20% methanol.
- Elute the analyte and internal standard with an acetonitrile/methanol mixture.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7  $\mu$ m).
  - Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
  - Gradient: A suitable gradient to ensure separation of Buquinolate from matrix components.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Buquinolate and **Buquinolate-13C3**.

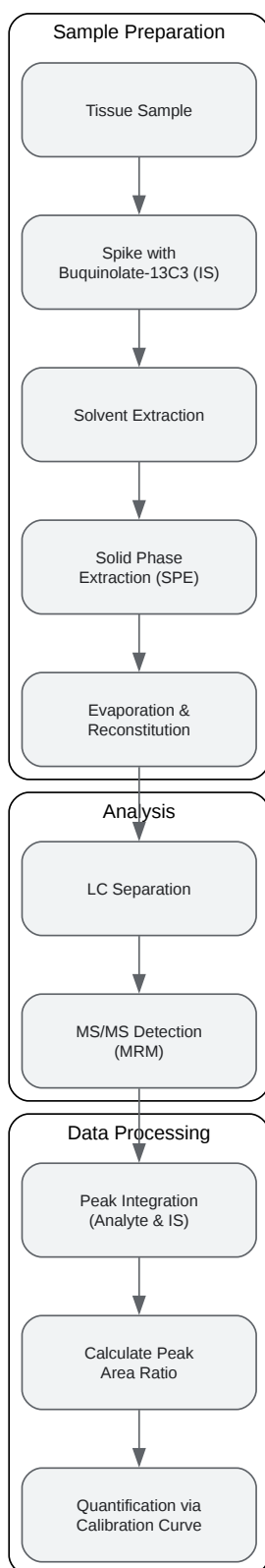
Table 2: Representative Quantitative Performance Data for Buquinolate Analysis

Matrix	Spiking Level (µg/kg)	Mean Recovery (%)	Relative Standard Deviation (%)	Limit of Quantification (LOQ) (µg/kg)
Chicken Muscle	10	95.2	5.8	1
Chicken Liver	10	92.8	6.5	1
Egg	10	98.1	4.3	1

Data are representative and may vary based on the specific instrumentation and laboratory conditions.

## Experimental Workflow Visualization

The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring accurate quantification in complex samples. The following diagram illustrates the typical workflow for a quantitative analysis using **Buquinolate-13C3**.



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Caption: Analytical workflow for the quantification of Buquinolate using an internal standard.

## Conclusion

**Buquinolate-13C3** is an indispensable tool for researchers and analytical scientists requiring precise and accurate quantification of Buquinolate residues. Its use as an internal standard in LC-MS/MS methodologies overcomes challenges associated with matrix interference and variations in sample preparation, leading to reliable and reproducible data. Understanding its application in established protocols and the mechanism of action of the parent compound provides a comprehensive foundation for its effective use in drug development and food safety analysis.

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